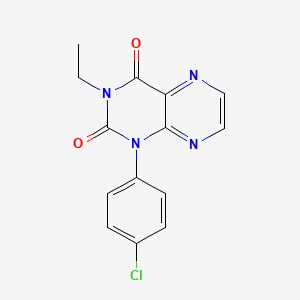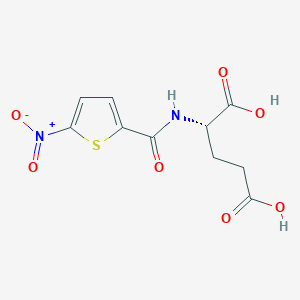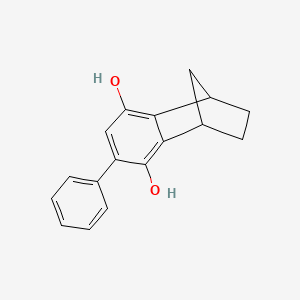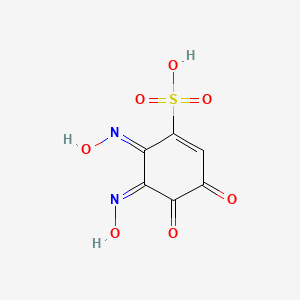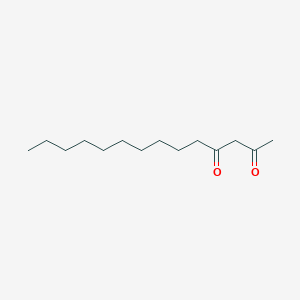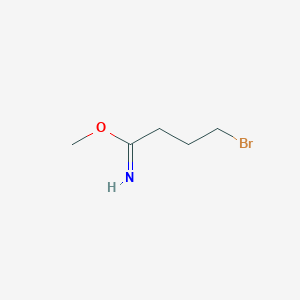![molecular formula C12H14ClNO5S B14483581 [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride CAS No. 65955-80-8](/img/structure/B14483581.png)
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is an organic compound that features a morpholine ring, a sulfonyl group, and an acetyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride typically involves the reaction of 4-(morpholine-4-sulfonyl)phenol with acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(Morpholine-4-sulfonyl)phenol+Acetyl chloride→[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride moiety can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(morpholine-4-sulfonyl)phenol and acetic acid.
Electrophilic aromatic substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., NaOH) can facilitate hydrolysis.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., Cl2, Br2) are used under acidic conditions.
Major Products Formed
Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.
4-(Morpholine-4-sulfonyl)phenol and acetic acid: Formed from hydrolysis.
Substituted phenoxy derivatives: Formed from electrophilic aromatic substitution reactions.
科学的研究の応用
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological processes and interactions.
作用機序
The mechanism of action of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
Similar Compounds
4-(Morpholine-4-sulfonyl)phenol: Lacks the acetyl chloride moiety and is less reactive as an electrophile.
Acetyl chloride: A simpler compound that lacks the morpholine and sulfonyl groups, making it less versatile in forming complex derivatives.
Phenoxyacetyl chloride: Lacks the morpholine and sulfonyl groups, resulting in different reactivity and applications.
Uniqueness
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is unique due to the combination of the morpholine ring, sulfonyl group, and acetyl chloride moiety. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.
特性
CAS番号 |
65955-80-8 |
|---|---|
分子式 |
C12H14ClNO5S |
分子量 |
319.76 g/mol |
IUPAC名 |
2-(4-morpholin-4-ylsulfonylphenoxy)acetyl chloride |
InChI |
InChI=1S/C12H14ClNO5S/c13-12(15)9-19-10-1-3-11(4-2-10)20(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2 |
InChIキー |
JAHXYMZCDHOLPZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


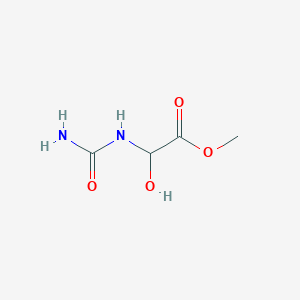
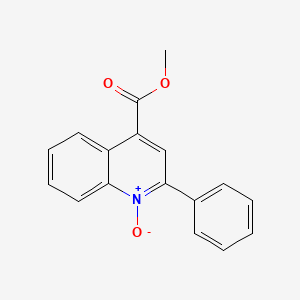


![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

